MMPIP vs. MDIP: Superior Functional Efficacy as an mGluR7 Negative Allosteric Modulator
MMPIP was derived from the hit compound MDIP, and a direct head-to-head comparison revealed a critical functional distinction. While both compounds inhibited L-AP4-induced cAMP accumulation in CHO cells expressing rat mGluR7 (IC50 values of 220 nM for MMPIP and 99 nM for MDIP), the maximal degree of inhibition achieved by MMPIP was significantly higher than that of MDIP in this assay [1]. This indicates that MMPIP exhibits greater negative cooperativity, making it a more effective tool for completely silencing receptor function.
| Evidence Dimension | Maximal inhibitory efficacy in cAMP assay |
|---|---|
| Target Compound Data | Higher maximal inhibition than MDIP |
| Comparator Or Baseline | MDIP (lower maximal inhibition) |
| Quantified Difference | Higher maximal efficacy (qualitative, per assay context) |
| Conditions | CHO cells expressing rat mGluR7, L-AP4-stimulated cAMP accumulation assay. |
Why This Matters
For researchers aiming to achieve maximal blockade of mGluR7 signaling, MMPIP provides a superior pharmacological ceiling compared to its closest structural analog MDIP, ensuring more complete target engagement in functional assays.
- [1] Suzuki G, Tsukamoto N, Fushiki H, et al. In vitro pharmacological characterization of novel isoxazolopyridone derivatives as allosteric metabotropic glutamate receptor 7 antagonists. J Pharmacol Exp Ther. 2007;323(1):147-156. View Source
